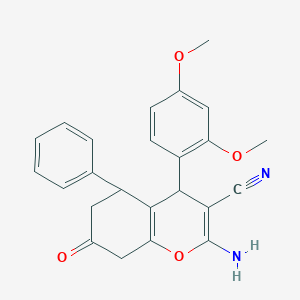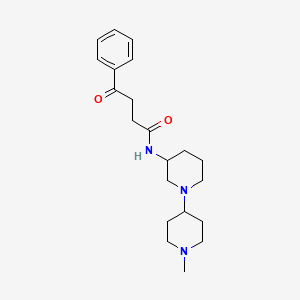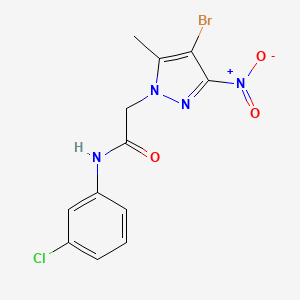![molecular formula C17H19IN4O B6102759 N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as INDOPY-1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. This inhibition leads to the modulation of downstream signaling pathways, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several protein kinases, including JNK, ERK, and AKT. In addition, this compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its versatility. This compound has been shown to have applications in various scientific research fields, making it a valuable tool for researchers. In addition, the synthesis of this compound has been optimized to yield high purity and yield, making it readily available for use in lab experiments. One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One direction is the further investigation of its mechanism of action and downstream signaling pathways. This could lead to the identification of new targets for drug development. Another direction is the optimization of this compound and its derivatives for specific applications in drug discovery and therapeutic development. Finally, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3-(bromomethyl)indole with ethylenediamine to form N-(2-aminoethyl)-3-(bromomethyl)indole. This intermediate is then reacted with 4-iodo-3,5-dimethylpyrazole-1-carboxylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various scientific research fields including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and could be a potential chemotherapy agent. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN4O/c1-11-17(18)12(2)22(21-11)10-16(23)19-8-7-13-9-20-15-6-4-3-5-14(13)15/h3-6,9,20H,7-8,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWMLBYZMJPOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCC2=CNC3=CC=CC=C32)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)

![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![3-(5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B6102723.png)

![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102737.png)

![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)
